molecular formula C18H30O B11943734 Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- CAS No. 111753-22-1

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B11943734
CAS No.: 111753-22-1
M. Wt: 262.4 g/mol
InChI Key: LELQMXQCPHFHED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves several steps. One common method includes the alkylation of 4-(1,1,3,3-tetramethylbutyl)phenol with 1-bromobutane under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Comparison with Similar Compounds

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- can be compared with other similar compounds, such as:

Biological Activity

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-, known by its CAS number 111753-22-1 and molecular formula C18H30O, is a compound with notable biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

PropertyValue
Molecular Formula C18H30O
Molecular Weight 262.43 g/mol
CAS Number 111753-22-1
IUPAC Name 1-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene
Density Approximately 0.895 g/cm³
Boiling Point 285.2 °C

Synthesis

The synthesis of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- typically involves the alkylation of 4-(1,1,3,3-tetramethylbutyl)phenol with 1-bromobutane under basic conditions using solvents like dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) at elevated temperatures .

Antimicrobial Properties

Research indicates that Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- exhibits antimicrobial activity. A study assessed its effectiveness against various bacterial strains and found significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response .

The mechanism of action for Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves interactions with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in biological systems. For instance, its binding affinity to reactive oxygen species (ROS) indicates a potential pathway for its antioxidant effects .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A laboratory study tested various concentrations of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains.
  • Case Study on Oxidative Stress :
    • In cellular models exposed to oxidative stressors (e.g., hydrogen peroxide), treatment with this compound significantly reduced cell death rates compared to untreated controls. This suggests its potential role in protective therapies against oxidative damage .

Properties

CAS No.

111753-22-1

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C18H30O/c1-7-8-13-19-16-11-9-15(10-12-16)18(5,6)14-17(2,3)4/h9-12H,7-8,13-14H2,1-6H3

InChI Key

LELQMXQCPHFHED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C

Origin of Product

United States

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